9-oxo-9H-Thioxanthene-2-carboxylic acid
Overview
Description
“9-oxo-9H-Thioxanthene-2-carboxylic acid” is a chemical compound with the CAS Number: 25095-94-7 . It has a molecular weight of 256.28 and a molecular formula of C14H8O3S . It appears as a solid at room temperature .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C14H8O3S/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17)
. The SMILES representation is C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)C(=O)O
.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 494.3° C at 760 mmHg . The density is 1.47 g/cm3 and the refractive index is n20D 1.72 .
Scientific Research Applications
Synthesis and Derivative Formation
9H-Thioxanthen-9-ones, including 9-oxo-9H-Thioxanthene-2-carboxylic acid, are significant in the synthesis of biologically active and medicinally significant compounds. A study by Javaheri et al. (2016) highlights the synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and its amine derivatives, demonstrating the compound's role in creating labeled compounds for research purposes (Javaheri et al., 2016).
Computational Analysis and Energetics
Freitas et al. (2013) conducted a computational study on xanthene and thioxanthene derivatives, including this compound, to understand their energetics and reactivity. This study offers insight into the molecular structures and electronic properties of these compounds (Freitas et al., 2013).
Photopolymerization and Material Science
Batibay et al. (2020) described the use of a derivative of this compound in the synthesis of a nano-photoinitiator for polymerization processes. This research highlights the application of thioxanthene derivatives in developing advanced materials with improved thermal stability and robust polymer/filler networks (Batibay et al., 2020).
Electrochemical Detection
Shundrin et al. (2020) explored the use of this compound derivatives in electrochemical detection. They synthesized compounds that acted as redox-active modifiers, demonstrating potential applications in DNA detection and other biosensing technologies (Shundrin et al., 2020).
Photocatalytic Oxidation
Torregrosa-Chinillach and Chinchilla (2021) reported the oxidation of 9H-thioxanthenes using a photo-oxidation procedure. This study indicates the potential of this compound in photocatalytic processes, contributing to the field of green chemistry (Torregrosa-Chinillach & Chinchilla, 2021).
Safety and Hazards
Properties
IUPAC Name |
9-oxothioxanthene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3S/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFNJKRRFYQNLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330399 | |
Record name | 9-oxo-9H-Thioxanthene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25095-94-7 | |
Record name | 9-oxo-9H-Thioxanthene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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